molecular formula C15H10ClN3O2 B1405865 Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate CAS No. 1383704-29-7

Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate

Cat. No. B1405865
CAS RN: 1383704-29-7
M. Wt: 299.71 g/mol
InChI Key: GXEGKWGQNQANJA-UHFFFAOYSA-N
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Description

“Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate” is a chemical compound with the molecular formula C15H10ClN3O2 and a molecular weight of 299.71 g/mol . It is also known by the synonym "Pyrido[3,4-b]pyrazine-7-carboxylic acid, 2-chloro-3-phenyl-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate” consists of a pyrido[3,4-b]pyrazine core with a phenyl group at the 3-position, a methyl ester at the 7-position, and a chlorine atom at the 2-position .

Scientific Research Applications

Anticancer Potential

  • Derivatives of pyrido[3,4-b]pyrazine, including closely related compounds to Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate, have demonstrated antitumor activity in various in vivo experiments. Notably, different isomers of these compounds show significant differences in potency across several biological tests (Temple & Rener, 1989).

Antibacterial Activity 2. Studies have revealed that pyrazine and pyridine derivatives, which are structurally similar to Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate, exhibit antibacterial properties. These compounds have shown significant activity against various bacterial strains, particularly anaerobes, indicating their potential in antibacterial applications (Foks et al., 2005).

Synthesis and Chemical Properties 3. Research in synthetic chemistry has focused on the synthesis of pyrazine derivatives through various reactions. For instance, the condensation of 3,4-diaminopyridine with β-keto sulfoxides has been employed to synthesize 2-arylpyrido[3,4-b]pyrazine derivatives (Kano & Yuasa, 1983). Moreover, novel methodologies have been developed for the efficient synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, contributing to advancements in the field of heterocyclic chemistry (El‐Dean et al., 2018).

Dyes for Polyester Fibers 4. Pyrazolo[3,4-b]pyrazines, similar to Methyl-2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate, have been utilized in the synthesis of disperse dyes for polyester fibers. These heterocyclic compounds have shown promising properties for textile applications (Rangnekar & Dhamnaskar, 1990).

properties

IUPAC Name

methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c1-21-15(20)11-7-10-12(8-17-11)18-13(14(16)19-10)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEGKWGQNQANJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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